Nudifloramide-d6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2,4,5-trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3,2D,3D,4D |
InChI-Schlüssel |
JLQSXXWTCJPCBC-RLTMCGQMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Nudifloramide-d6 chemical properties and synthesis
A comprehensive technical guide on the chemical properties and synthesis of Nudifloramide-d3 has been developed for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the deuterated form of Nudifloramide, a significant metabolite of nicotinamide (B372718).
Chemical Properties of Nudifloramide-d3
Nudifloramide-d3, the deuterated isotopologue of Nudifloramide, possesses distinct physical and chemical characteristics critical for its application in metabolic research and as an internal standard in analytical studies. The introduction of deuterium (B1214612) atoms on the N-methyl group results in a higher molecular weight compared to the non-deuterated form, which is essential for its use in mass spectrometry-based quantification methods.
Below is a summary of its key chemical properties:
| Property | Value | Reference |
| Chemical Name | N-(Methyl-d3)-2-pyridoxone-5-carboxamide | [1] |
| Synonyms | Nudifloramide-d3, 2PY-d3 | [2][3] |
| CAS Number | 1207384-48-2 | [1] |
| Molecular Formula | C₇H₅D₃N₂O₂ | [1] |
| Molecular Weight | 155.17 g/mol | [1] |
| Exact Mass | 155.0774 | [1] |
| Purity | >95% (HPLC) | [1] |
| Storage Temperature | +4°C | [1] |
Synthesis of Nudifloramide-d3
The synthesis of Nudifloramide-d3 involves the introduction of a deuterated methyl group. A probable and efficient method for its synthesis is based on the methylation of the pyridone nitrogen of a suitable precursor with a deuterated methylating agent.
Experimental Protocol: Synthesis of Nudifloramide-d3
Objective: To synthesize Nudifloramide-d3 by N-methylation of 2-pyridone-5-carboxamide using a deuterated methyl source.
Materials:
-
2-pyridone-5-carboxamide
-
Deuterated methyl iodide (CD₃I)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon gas
Procedure:
-
Preparation: A flame-dried round-bottom flask is charged with 2-pyridone-5-carboxamide and anhydrous DMF under an argon atmosphere.
-
Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0°C for 30 minutes to allow for the deprotonation of the pyridone nitrogen.
-
Methylation: Deuterated methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford Nudifloramide-d3 as a solid.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic enrichment.
Biological Signaling Pathways
Nudifloramide is a key metabolite in the degradation of nicotinamide adenine (B156593) dinucleotide (NAD+) and is a known inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1).
NAD+ Degradation Pathway
Nudifloramide is an end-product of the catabolism of nicotinamide, a form of vitamin B3. This pathway is crucial for maintaining cellular NAD+ levels.[4][5]
Caption: Metabolic pathway of NAD+ degradation to Nudifloramide.
PARP-1 Inhibition Pathway
Nudifloramide significantly inhibits the activity of PARP-1, an enzyme involved in DNA repair and other cellular processes.[2][3][4] This inhibition is a key aspect of its biological function.
Caption: Mechanism of PARP-1 inhibition by Nudifloramide.
Experimental Workflow
Nudifloramide-d3 is frequently utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of Nudifloramide in biological samples.
References
Nudifloramide: A Potential Biomarker for Chronic Kidney Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic Kidney Disease (CKD) poses a significant global health challenge, necessitating the discovery and validation of novel biomarkers for early diagnosis, prognosis, and monitoring of disease progression. Nudifloramide (B29282), also known as N-methyl-2-pyridone-5-carboxamide (2PY), has emerged as a promising biomarker candidate. This uremic toxin, an end-product of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) degradation, accumulates in the plasma of CKD patients due to reduced renal excretion. Its concentration correlates with the decline in renal function and it exhibits biological activity through the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA repair and cellular stress responses. This technical guide provides a comprehensive overview of nudifloramide as a CKD biomarker, detailing its biochemical properties, analytical methodologies for its quantification, and its role in the pathophysiology of CKD.
Introduction to Nudifloramide and its Relevance in CKD
Nudifloramide (2PY) is a small molecule metabolite derived from the catabolism of NAD+, a crucial coenzyme in cellular redox reactions and a substrate for various signaling enzymes. In individuals with healthy kidney function, nudifloramide is efficiently cleared from the blood and excreted in the urine. However, in patients with CKD, impaired renal function leads to a significant accumulation of nudifloramide in the plasma. This accumulation is not merely a passive consequence of reduced clearance; nudifloramide is recognized as a uremic toxin with potential pathophysiological effects. Its ability to inhibit PARP-1 activity suggests that elevated levels of nudifloramide could contribute to the cellular dysfunction and damage characteristic of CKD.
Quantitative Data on Nudifloramide in CKD
The concentration of nudifloramide in biological fluids, particularly plasma or serum, is a key indicator of its potential as a CKD biomarker. Multiple studies have consistently demonstrated a progressive increase in nudifloramide levels with advancing stages of CKD.
Table 1: Plasma Nudifloramide Concentrations in Healthy Individuals and Patients with Chronic Kidney Disease (CKD)
| Patient Group | Nudifloramide Concentration (µmol/L) | Reference |
| Healthy Subjects | 0.83 ± 0.18 | [1] |
| Healthy Subjects | 0.92 ± 0.13 | [2] |
| CKD (Non-dialyzed) | Up to 40 | [1] |
| Hemodialysis Patients | 20.37 ± 12.29 | [2] |
| Post-Kidney Transplant | Return to normal range | [1] |
Table 2: Nudifloramide Concentrations Across Different Stages of Chronic Kidney Disease (CKD)
| CKD Stage | eGFR (mL/min/1.73m²) | Nudifloramide Concentration (ng/mL) | Reference |
| G1 | ≥90 | ~140 | [2] |
| G2 | 60-89 | Progressively increasing | [2] |
| G3a | 45-59 | Progressively increasing | [2] |
| G3b | 30-44 | Progressively increasing | [2] |
| G4 | 15-29 | Progressively increasing | [2] |
| G5 (Hemodialysis) | <15 | 3100 ± 1870 | [2] |
Note: The classification of CKD stages is based on the Kidney Disease: Improving Global Outcomes (KDIGO) guidelines, which consider both the glomerular filtration rate (GFR) category (G1-G5) and the albuminuria category (A1-A3)[3]. While the available data strongly indicates a correlation between nudifloramide levels and declining eGFR, more research is needed to establish precise concentration ranges for each specific CGA (Cause, GFR, Albuminuria) stage of CKD.
Experimental Protocols
Accurate and reproducible quantification of nudifloramide is essential for its validation and clinical implementation as a biomarker. The most widely used method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Sample Preparation: Protein Precipitation
A common and effective method for extracting nudifloramide from plasma or serum samples is protein precipitation.
Materials:
-
Patient plasma or serum samples
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled nudifloramide)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each sample, blank, and quality control (QC) sample.
-
Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Quantification of Nudifloramide
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nudifloramide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined through method development).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Quantify nudifloramide concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of nudifloramide.
Signaling Pathways and Experimental Workflows
NAD+ Metabolism and Nudifloramide Formation
Nudifloramide is a terminal metabolite in the degradation pathway of NAD+. This pathway is crucial for maintaining cellular energy homeostasis and is implicated in the pathophysiology of CKD.
Caption: NAD+ metabolism leading to nudifloramide formation and its inhibitory effect on PARP-1 in CKD.
Experimental Workflow for Nudifloramide Biomarker Validation
The validation of nudifloramide as a clinical biomarker for CKD requires a systematic and rigorous experimental workflow.
Caption: A typical experimental workflow for the validation of nudifloramide as a CKD biomarker.
Conclusion and Future Directions
Nudifloramide holds considerable promise as a biomarker for chronic kidney disease. Its accumulation in plasma is a direct reflection of declining renal function, and its biological activity as a PARP-1 inhibitor suggests a potential role in the pathophysiology of CKD. The availability of robust and sensitive analytical methods like LC-MS/MS facilitates its accurate quantification in clinical samples.
Future research should focus on several key areas to fully establish the clinical utility of nudifloramide:
-
Large-scale prospective studies: To definitively establish the correlation of nudifloramide concentrations with specific CKD stages (including GFR and albuminuria categories) and to determine its predictive value for disease progression and adverse outcomes.
-
Sensitivity and Specificity: Rigorous assessment of the sensitivity and specificity of nudifloramide as a standalone biomarker and in combination with existing markers like eGFR and albumin-to-creatinine ratio.
-
Mechanistic Studies: Further investigation into the downstream effects of PARP-1 inhibition by nudifloramide in the context of uremia to elucidate its precise role in CKD pathogenesis.
-
Therapeutic Targeting: Exploring whether interventions aimed at reducing nudifloramide levels or mitigating its effects could offer novel therapeutic strategies for CKD management.
References
Nudifloramide: A Technical Guide to its PARP Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), has been identified as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). As a metabolite of nicotinamide (B372718) (a form of vitamin B3), Nudifloramide's activity as a PARP inhibitor is of significant interest, particularly in the context of its accumulation as a uremic toxin in patients with chronic kidney disease. This document provides a comprehensive technical overview of the current understanding of Nudifloramide's PARP inhibition mechanism, including available quantitative data, relevant experimental protocols, and the underlying signaling pathways. While research specifically focused on Nudifloramide's therapeutic potential is limited, this guide consolidates the existing knowledge to inform future investigations and drug development efforts.
Quantitative Data on PARP Inhibition
The primary quantitative measure of Nudifloramide's potency as a PARP inhibitor is its half-maximal inhibitory concentration (IC50). The available data, obtained from in vitro enzymatic assays, is summarized below. For context, the IC50 value of its parent compound, nicotinamide, is also provided.
| Compound | Target | IC50 Value | Reference |
| Nudifloramide (2PY) | PARP-1 | 8 µM | [1] |
| Nicotinamide (NAM) | PARP-1 | 80 µM | [1] |
Note: To date, comprehensive quantitative data on Nudifloramide's binding affinity (Kd), binding kinetics (kon/koff), or its inhibitory constants (Ki) against various PARP isoforms are not extensively available in peer-reviewed literature.
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular responses to DNA single-strand breaks (SSBs). Upon detection of DNA damage, PARP-1, the most abundant and well-studied member, binds to the damaged site. This binding activates the enzyme to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide adenine (B156593) dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the DNA lesion.
Nudifloramide, as a structural analog of nicotinamide, is believed to exert its inhibitory effect through competitive inhibition at the NAD+ binding site on the catalytic domain of PARP-1. By occupying this site, Nudifloramide prevents the binding of NAD+ and subsequent PAR chain formation. This disruption of PARylation impairs the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs can be converted into more cytotoxic double-strand breaks (DSBs), which can trigger cell death, particularly in cells with deficiencies in other DNA repair pathways like homologous recombination (a concept known as synthetic lethality).
Signaling Pathway of PARP-1 Mediated DNA Repair and its Inhibition
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway and how inhibitors like Nudifloramide interfere with this process.
Caption: PARP-1 mediated DNA repair and its inhibition by Nudifloramide.
Metabolic Pathway of Nudifloramide
Nudifloramide is an endogenous metabolite derived from nicotinamide through a two-step enzymatic process. Understanding this pathway is crucial as the in vivo concentration of Nudifloramide is dependent on the metabolism of its precursor.
Caption: Metabolic pathway for the biosynthesis of Nudifloramide from Nicotinamide.
Experimental Protocols
The IC50 value of Nudifloramide was determined using a commercially available colorimetric assay.[1] The following protocol is based on the methodology of the R&D Systems PARP Universal Colorimetric Assay Kit, which is consistent with the cited method.
In Vitro PARP Inhibition Assay (Colorimetric)
Objective: To determine the concentration of Nudifloramide required to inhibit 50% of PARP-1 activity in vitro.
Materials:
-
HT Universal Colorimetric PARP Assay Kit (R&D Systems, Cat# 4677-096-K or similar) which includes:
-
Histone-coated 96-well strip plate
-
Recombinant PARP-1 enzyme
-
Activated DNA
-
PARP Buffer
-
PARP Cocktail (containing biotinylated NAD+)
-
Streptavidin-HRP
-
Colorimetric substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
3-Aminobenzamide (B1265367) (positive control inhibitor)
-
-
Nudifloramide (test inhibitor)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves diluting buffers and the PARP cocktail.
-
Inhibitor Preparation: Prepare a serial dilution of Nudifloramide in the appropriate buffer. A typical concentration range might start from 100 µM down to low micromolar or nanomolar concentrations. Also, prepare dilutions of the positive control (3-aminobenzamide).
-
Assay Setup:
-
Add PARP buffer to the histone-coated wells.
-
Add the serially diluted Nudifloramide or 3-aminobenzamide to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" blank.
-
-
Enzyme Addition: Add the diluted PARP-1 enzyme to all wells except the blank.
-
Reaction Initiation: Add the PARP cocktail containing biotinylated NAD+ and activated DNA to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed biotin-poly(ADP-ribosyl)ation of histones.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection:
-
Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the colorimetric substrate and incubate until a sufficient color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of PARP activity for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of PARP activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro colorimetric PARP inhibition assay.
Cellular Effects and Therapeutic Potential
The PARP inhibitory activity of Nudifloramide suggests potential cellular consequences, particularly related to DNA repair and cell survival. As a PARP inhibitor, Nudifloramide is expected to sensitize cells to DNA damaging agents. However, specific studies on the cellular effects of Nudifloramide in cancer cell lines are not extensively documented.
The primary context in which Nudifloramide's biological activity has been studied is its role as a uremic toxin. In patients with chronic kidney disease, elevated levels of Nudifloramide may lead to systemic PARP inhibition, potentially contributing to the impairment of DNA repair mechanisms and other cellular dysfunctions observed in uremia.
The therapeutic potential of Nudifloramide as a standalone or combination therapy in oncology remains to be elucidated. Further research is required to evaluate its efficacy in cancer cell lines, particularly those with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations), and to assess its pharmacokinetic and pharmacodynamic properties.
Conclusion and Future Directions
Nudifloramide is a recognized inhibitor of PARP-1, with a moderate in vitro potency. Its mechanism of action is presumed to be competitive inhibition at the NAD+ binding site, a common feature of nicotinamide-derived PARP inhibitors. While the basic biochemical activity has been established, a significant gap exists in the understanding of its broader pharmacological profile.
Future research should focus on:
-
Comprehensive PARP Isoform Profiling: Determining the selectivity of Nudifloramide against the full panel of PARP enzymes.
-
Binding and Kinetic Studies: Elucidating the binding affinity and kinetics of Nudifloramide with PARP-1 to better understand its inhibitory mechanism.
-
Cellular Assays: Evaluating the effects of Nudifloramide on cell viability, DNA damage, and cell cycle progression in various cancer cell lines, including those with and without DNA repair deficiencies.
-
In Vivo Studies: Assessing the efficacy, safety, and pharmacokinetic profile of Nudifloramide in preclinical animal models of cancer.
A deeper understanding of Nudifloramide's properties will clarify its potential as a therapeutic agent and shed light on its role in the pathophysiology of uremia.
References
Nudifloramide: A Technical Guide on its Discovery and History as a Uremic Toxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), has been identified as a significant uremic toxin that accumulates in patients with chronic kidney disease (CKD). As a terminal metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) degradation, its impaired renal clearance leads to elevated systemic concentrations, contributing to the complex pathophysiology of uremia. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to Nudifloramide's role as a uremic toxin, with a focus on its mechanism of action through the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).
Discovery and Initial Identification
The formal identification of Nudifloramide as a uremic toxin is primarily credited to the work of Rutkowski and colleagues in the early 2000s. Their research demonstrated significantly elevated serum concentrations of Nudifloramide in patients with chronic renal failure (CRF) compared to healthy individuals.[1] This accumulation was directly correlated with the decline in renal function. Subsequent research has solidified its classification as a low-molecular-weight, water-soluble, and non-protein-bound uremic toxin by the European Uremic Toxin (EUTox) working group.[2]
Quantitative Data
The accumulation of Nudifloramide in uremic patients is a key indicator of its potential toxicity. The following tables summarize the quantitative data on Nudifloramide concentrations from key studies.
Table 1: Serum Concentrations of Nudifloramide in Healthy and Uremic Patients
| Patient Group | Nudifloramide Concentration (µmol/L) | Reference |
| Healthy Controls | 0.83 ± 0.18 | Rutkowski et al., 2003[1] |
| Non-dialyzed CRF Patients | 18.3 ± 10.5 | Rutkowski et al., 2003[1] |
| Hemodialyzed CRF Patients | 40.0 (mean) | Rutkowski et al., 2003[1] |
| Healthy Subjects | 9.01 ± 4.47 | Duranton et al., 2012[2] |
| Uremic Patients (mean) | 26.42 ± 21.56 | Duranton et al., 2012[2] |
| Uremic Patients (highest observed) | 51.26 ± 23.60 | Duranton et al., 2012[2] |
Table 2: In Vitro Effects of Nudifloramide
| Parameter | Effect | Concentration | Reference |
| PARP-1 Activity | Significant inhibition | Not specified (qualitative) | Rutkowski et al., 2003[1] |
Signaling Pathways
The primary mechanism of Nudifloramide's toxicity is attributed to its inhibition of PARP-1, a key enzyme in DNA repair and cellular stress responses. However, recent evidence suggests a more complex role, with potential anti-fibrotic effects mediated through the Akt signaling pathway.
NAD+ Degradation and Nudifloramide Formation
Nudifloramide is a product of the NAD+ metabolic pathway. Nicotinamide is methylated to N-methylnicotinamide, which is then oxidized to form Nudifloramide (N-methyl-2-pyridone-5-carboxamide) and N-methyl-4-pyridone-3-carboxamide.
PARP-1 Inhibition Pathway
In uremia, elevated Nudifloramide levels lead to the inhibition of PARP-1. This impairment of PARP-1 function can disrupt DNA repair mechanisms, leading to genomic instability and contributing to cellular dysfunction and apoptosis, characteristic of uremic toxicity.
Alternative Anti-Fibrotic Pathway
Contrary to its classification as a uremic toxin, a recent study has proposed a potential therapeutic role for Nudifloramide in attenuating renal fibrosis. This effect is suggested to be mediated through the inhibition of Akt phosphorylation, a pathway implicated in fibrotic processes.
Experimental Protocols
Quantification of Nudifloramide in Plasma by HPLC-UV
This protocol is a representative method based on published literature for the determination of Nudifloramide in plasma samples.
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 9) and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of 265 nm.
-
Quantification: Based on a standard curve prepared with known concentrations of Nudifloramide.
In Vitro PARP-1 Activity Assay
This protocol outlines a general method to assess the inhibitory effect of Nudifloramide on PARP-1 activity.
1. Reagents and Materials:
-
Recombinant human PARP-1 enzyme.
-
Histone-coated microplate.
-
NAD+ solution.
-
Nudifloramide solutions of varying concentrations.
-
Activated DNA.
-
Anti-poly(ADP-ribose) (PAR) antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
2. Assay Procedure:
-
Add 25 µL of varying concentrations of Nudifloramide or vehicle control to the wells of the histone-coated microplate.
-
Add 25 µL of a mixture containing PARP-1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding 50 µL of NAD+ solution.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of diluted anti-PAR antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The percentage of PARP-1 inhibition is calculated relative to the vehicle control.
Conclusion
Nudifloramide is a well-established uremic toxin that accumulates in patients with chronic kidney disease, contributing to uremic toxicity primarily through the inhibition of PARP-1. The quantification of its plasma levels serves as a biomarker for the progression of renal failure. While its role as a toxin is well-documented, emerging research suggests a more nuanced biological activity, including potential anti-fibrotic effects. Further investigation into the complex signaling pathways modulated by Nudifloramide is crucial for a comprehensive understanding of its role in the pathophysiology of CKD and for the development of targeted therapeutic strategies.
References
Nudifloramide: A Technical Overview of its Metabolism, Pharmacokinetics, and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudifloramide, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a significant metabolite of nicotinamide (B372718) (a form of vitamin B3). While not a therapeutic agent itself, its accumulation in certain disease states, particularly chronic renal failure, has identified it as a uremic toxin.[1][2] Nudifloramide is an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways.[2][3] This technical guide provides a comprehensive overview of the metabolism, and analytical measurement of Nudifloramide, with a focus on its clinical implications.
Metabolism and Biosynthesis
Nudifloramide is not administered as a drug but is endogenously formed from the metabolism of nicotinamide. The metabolic pathway is a two-step process primarily occurring in the liver.
Metabolic Pathway of Nudifloramide Formation:
-
Step 1: N-methylation of Nicotinamide: Nicotinamide is first methylated by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (B1211872).
-
Step 2: Oxidation by Aldehyde Oxidase (AOX): 1-methylnicotinamide is then oxidized by aldehyde oxidase (AOX) to yield Nudifloramide (N1-Methyl-2-pyridone-5-carboxamide).[3]
Figure 1: Metabolic conversion of Nicotinamide to Nudifloramide.
Pharmacokinetics and Clinical Significance
Direct pharmacokinetic studies of Nudifloramide are not available as it is a metabolite. However, its clearance is known to be significantly impaired in patients with chronic renal failure, leading to its accumulation in the plasma and classifying it as a uremic toxin.[2][3]
| Parameter | Value/Observation | Clinical Relevance |
| Biological Role | Metabolite, Uremic Toxin | Accumulates in chronic kidney disease.[1][2] |
| Mechanism of Action | Inhibitor of poly(ADP-ribose) polymerase (PARP) | May contribute to the pathophysiology of uremic syndrome.[2][3] |
| IC50 for PARP | 8 µM | Moderate inhibitory activity.[3] |
| Plasma Levels | Increased in patients with chronic renal failure | Serves as a biomarker for kidney dysfunction.[2][3] |
| Excretion | Primarily renal | Reduced renal function leads to accumulation.[2] |
Biological Activity: PARP Inhibition
Nudifloramide's primary known biological activity is the inhibition of poly(ADP-ribose) polymerase (PARP).[2][3] PARP is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death. The inhibition of PARP by accumulated Nudifloramide in uremic patients may have pathological consequences, although the exact clinical impact of this inhibition is still an area of active research.
Figure 2: Nudifloramide's inhibitory action on PARP-mediated DNA repair.
Experimental Protocols: Quantification of Nudifloramide
The quantification of Nudifloramide in biological matrices like plasma or serum is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Sample Preparation: Protein Precipitation
-
Aliquoting: Take a small volume of the plasma sample (e.g., 50 µL).
-
Protein Precipitation: Add a protein precipitating agent, such as methanol (B129727), typically in a 3:1 ratio (v/v) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing Nudifloramide and transfer it to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile (B52724) is typical.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Nudifloramide and an internal standard are monitored.
-
References
Methodological & Application
Application Notes and Protocols for Nudifloramide-d6 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a major metabolite of nicotinamide (B372718) (Vitamin B3) and has been identified as a uremic toxin that accumulates in patients with chronic kidney disease.[1] Accurate quantification of Nudifloramide in biological matrices is crucial for clinical research and drug development to understand its role in disease pathology and to monitor patient health. The use of a stable isotope-labeled internal standard, such as Nudifloramide-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2][3]
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of Nudifloramide in human plasma by LC-MS/MS.
Principle of the Method
The method involves the addition of a known amount of this compound to plasma samples. The samples are then subjected to protein precipitation to remove interfering macromolecules. The supernatant is analyzed by LC-MS/MS. The analyte (Nudifloramide) and the internal standard (this compound) are separated chromatographically and detected by a mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
Nudifloramide (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Nudifloramide and this compound in methanol to obtain a final concentration of 1 mg/mL for each.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Nudifloramide primary stock solution with 50% methanol to create calibration standards.
-
Prepare a working solution of this compound (Internal Standard) at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add 20 µL of the this compound working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.[4]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following conditions are based on a validated method for Nudifloramide quantification and can be adapted for specific instrumentation.[4]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC Column | Phenomenex Synergi Hydro-RP (or equivalent) |
| Mobile Phase | 5% Methanol : 95% Water with 0.1% Formic Acid[4] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 9 minutes[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| MRM Transitions | See Table 3 |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Table 3: MRM Transitions for Nudifloramide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nudifloramide | 153.1 | 110.2[4] |
| This compound | 159.1 (Predicted) | 116.2 (Predicted) |
Note: The MRM transitions for this compound are predicted based on the addition of 6 Da to the parent and fragment ions of Nudifloramide. These should be optimized on the specific mass spectrometer being used.
Data Presentation
Table 4: Method Validation Parameters (Example Data)
| Parameter | Nudifloramide |
| Linearity Range | 50.0 - 5000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
This table summarizes typical performance characteristics of a validated LC-MS/MS method for Nudifloramide. Actual results may vary depending on the specific laboratory conditions and instrumentation.
Visualization of the Experimental Workflow
Caption: Workflow for Nudifloramide quantification using this compound.
Signaling Pathway (Metabolic Context)
Nudifloramide is a key metabolite in the nicotinamide degradation pathway.
Caption: Simplified metabolic pathway of Nudifloramide formation.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of Nudifloramide in biological matrices. The detailed protocol and application notes presented here offer a comprehensive guide for researchers and scientists in the fields of clinical chemistry, pharmacology, and drug development. Adherence to these guidelines will facilitate the generation of high-quality data for a better understanding of the role of Nudifloramide in health and disease.
References
- 1. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin [mdpi.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Nudifloramide in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a primary metabolite of nicotinamide (B372718) (Vitamin B3). As a significant downstream product of the nicotinamide adenine (B156593) dinucleotide (NAD+) catabolic pathway, quantitative analysis of Nudifloramide in human plasma is crucial for various research areas, including pharmacokinetic studies of nicotinamide supplementation, investigation of metabolic disorders, and monitoring of patients with chronic kidney disease, where it has been identified as a uremic toxin.[1] This document provides detailed application notes and protocols for the robust and sensitive quantification of Nudifloramide in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of Nudifloramide Formation
Nudifloramide is synthesized in the body from nicotinamide in a two-step enzymatic process. Initially, nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (B1211872) (MNA). Subsequently, MNA is oxidized by aldehyde oxidase (AOX1) to yield Nudifloramide (N-methyl-2-pyridone-5-carboxamide).[2][3][4]
Metabolic pathway of Nudifloramide synthesis.
Quantitative Data Summary
The following table summarizes reported plasma concentrations of Nudifloramide in healthy individuals and patients with chronic kidney disease (CKD). This data highlights the importance of sensitive analytical methods for baseline and clinical monitoring.
| Population | Nudifloramide Concentration (ng/mL) | Nudifloramide Concentration (µmol/L) | Reference |
| Healthy Subjects | 126 ± 27 | 0.83 ± 0.18 | [1][5] |
| Healthy Subjects | 1370 ± 680 | 9.01 ± 4.47 | [1][5] |
| Uremic Patients | 4020 ± 3280 | 26.42 ± 21.56 | [1] |
| Dialysis Patients | up to 6086 | up to 40 | [1][5] |
Experimental Protocols
A highly sensitive and specific UPLC-MS/MS method is recommended for the quantification of Nudifloramide in human plasma. The following protocol is a synthesized methodology based on established bioanalytical techniques for similar small molecules.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Nudifloramide from plasma samples.[1]
Materials:
-
Human plasma samples (stored at -80°C)
-
Nudifloramide analytical standard
-
Isotopically labeled internal standard (IS), e.g., Nudifloramide-d3
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen human plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %B 0.0 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions (suggested, requires optimization):
-
Nudifloramide: Precursor ion > Product ion (e.g., m/z 153.1 > 124.1)
-
Nudifloramide-d3 (IS): Precursor ion > Product ion (e.g., m/z 156.1 > 127.1)
-
Method Validation
The analytical method should be validated according to the FDA or EMA guidelines on bioanalytical method validation.[2] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response. The range should cover the expected concentrations in clinical samples.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantitative analysis of Nudifloramide in human plasma.
Experimental workflow for Nudifloramide analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for the Quantification of Nudifloramide-d6 in Human Urine Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nudifloramide, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a major metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). It is formed via the NAD+ salvage pathway and is gaining increasing attention as a biomarker for various physiological and pathological states, particularly in the context of chronic kidney disease (CKD), where its accumulation has led to its classification as a uremic toxin.[1][2][3] The accurate and precise quantification of Nudifloramide in biological matrices such as urine is crucial for clinical research and drug development. This document provides a detailed protocol for the quantification of Nudifloramide in human urine samples using a stable isotope-labeled internal standard, Nudifloramide-d6, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and reproducibility.[4]
Data Presentation
The following tables summarize representative quantitative data for urinary Nudifloramide concentrations in different human populations. These values can serve as a reference for expected concentration ranges.
Table 1: Urinary Nudifloramide Concentrations in Healthy Individuals and Patients with Chronic Kidney Disease (CKD)
| Population | Nudifloramide Concentration (µmol/L) | Reference |
| Healthy Subjects | 0.92 ± 0.13 | [1] |
| Hemodialysis Patients | 20.37 ± 12.29 | [1] |
Table 2: 24-Hour Urinary Excretion of Nudifloramide in Renal Transplant Recipients and Kidney Donors
| Population | Nudifloramide Excretion (µmol/day) | Reference |
| Renal Transplant Recipients | 178.1 (130.3–242.8) | [4][5] |
| Healthy Kidney Donors | 155.6 (119.6–217.6) | [4][5] |
Values are presented as mean ± standard deviation or median (interquartile range).
Experimental Protocols
This section outlines the detailed methodologies for the quantification of Nudifloramide in urine samples using this compound as an internal standard.
Materials and Reagents
-
Nudifloramide analytical standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine samples (collected and stored at -80°C)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nudifloramide and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Nudifloramide at various concentrations by serial dilution of the primary stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µM) in acetonitrile.[4]
Sample Preparation
A simple "dilute and shoot" method is often sufficient for urine samples due to their relatively low protein content.[6]
-
Thaw frozen urine samples on ice.
-
Vortex the urine samples to ensure homogeneity.
-
Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.[7]
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the this compound internal standard working solution.
-
Vortex the mixture thoroughly.
-
Transfer the mixture to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Luna HILIC) is suitable for retaining and separating the polar Nudifloramide.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution should be optimized to ensure good separation of Nudifloramide from other urine matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The specific precursor and product ion transitions for Nudifloramide and this compound need to be determined by infusing the standard solutions into the mass spectrometer. The following are hypothetical, yet plausible, transitions based on the structure of Nudifloramide:
-
Nudifloramide: Q1: 153.1 m/z → Q3: 136.1 m/z (loss of NH3)
-
This compound: Q1: 159.1 m/z → Q3: 142.1 m/z (loss of NH3)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters to maximize the signal for each transition.
-
Calibration Curve and Quantification
-
Prepare a calibration curve by spiking blank urine with the Nudifloramide working standard solutions to achieve a range of concentrations (e.g., 1 to 5000 ng/mL).
-
Process the calibration standards and quality control (QC) samples alongside the unknown urine samples using the same sample preparation procedure.
-
Inject the processed samples into the LC-MS/MS system.
-
Generate a calibration curve by plotting the peak area ratio of Nudifloramide to this compound against the nominal concentration of Nudifloramide.
-
Use the calibration curve to determine the concentration of Nudifloramide in the unknown urine samples.
Visualizations
NAD+ Salvage Pathway
The following diagram illustrates the NAD+ salvage pathway, which leads to the formation of Nudifloramide.
Caption: NAD+ Salvage Pathway leading to Nudifloramide formation.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the quantification of Nudifloramide in urine samples.
Caption: Workflow for Nudifloramide quantification in urine.
Logical Relationship of Internal Standard Use
This diagram illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification.
Caption: Principle of internal standard correction.
References
- 1. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-methyl-2-pyridone-5-carboxamide (2PY)-Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Nudifloramide-d6 Solution Preparation in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Nudifloramide-d6 solutions for use as an internal standard in metabolomics studies. The accurate preparation of internal standards is critical for reliable and reproducible quantification of metabolites in biological samples.
Introduction
Nudifloramide, a metabolite of nicotinamide, is a compound of interest in various biological studies.[1] In quantitative metabolomics, stable isotope-labeled internal standards, such as this compound, are essential for correcting for variations in sample preparation and instrument response. This protocol outlines the steps for preparing stock and working solutions of this compound.
Quantitative Data Summary
A clear and concise summary of the key quantitative data for Nudifloramide and its deuterated analog is presented in the table below.
| Parameter | Nudifloramide | This compound |
| Synonyms | N-methyl-2-Pyridone-5-Carboxamide, Met2PY, 2-Py | 2PY-d6 |
| CAS Number | 701-44-0 | 2012598-72-8 |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₂D₆N₂O₂ |
| Molecular Weight | 152.15 g/mol [2][3] | 158.19 g/mol [4] |
| Purity | >98.0% (HPLC) | As per manufacturer's certificate of analysis |
| Appearance | White to light yellow powder/crystal | Solid (as per manufacturer) |
| Solubility (Nudifloramide) | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 3 mg/mL, PBS (pH 7.2): 5 mg/mL[1] | Solubility is expected to be similar to the non-deuterated form. |
| Storage (Solid) | -20°C for long term (months to years)[2] | -20°C for long term (months to years) |
| Stock Solution Storage | -20°C or -80°C[2] | -20°C or -80°C |
| Shipping Condition | Room temperature[1][4] | Room temperature[4] |
Experimental Protocols
Materials and Equipment
-
This compound (solid)
-
High-purity solvent (e.g., LC-MS grade Dimethyl sulfoxide (B87167) (DMSO), Methanol (B129727), or Acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Sonicator (optional)
-
Cryogenic vials for storage
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of this compound Stock Solution (1 mg/mL)
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound solid using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed this compound to a clean, appropriately sized volumetric flask.
-
Based on the solubility data, select a suitable solvent. DMSO is a good initial choice due to its high solubilizing capacity for Nudifloramide.[1]
-
To prepare a 1 mg/mL stock solution, add the calculated volume of solvent. For 1 mg of this compound, add 1 mL of solvent.
-
-
Mixing:
-
Cap the flask securely and vortex thoroughly for at least 1 minute to ensure complete dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in clearly labeled cryogenic vials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to the desired final concentrations. The following is an example of preparing a 10 µg/mL working solution from a 1 mg/mL stock solution.
-
Thawing: Thaw a vial of the 1 mg/mL this compound stock solution at room temperature.
-
Dilution Calculation: To prepare 1 mL of a 10 µg/mL working solution, a 1:100 dilution is required.
-
Volume of stock solution needed = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of stock solution needed = (10 µg/mL x 1 mL) / 1000 µg/mL = 0.01 mL = 10 µL
-
-
Preparation:
-
Pipette 990 µL of the desired solvent (e.g., LC-MS grade methanol or acetonitrile) into a clean microcentrifuge tube.
-
Add 10 µL of the 1 mg/mL this compound stock solution to the tube.
-
-
Mixing: Vortex the working solution thoroughly to ensure homogeneity.
-
Storage: Store the working solution at -20°C in a tightly sealed vial. It is recommended to prepare fresh working solutions regularly, depending on the stability in the chosen solvent.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for this compound Solution Preparation.
References
Application Notes and Protocols for Stable Isotope Dilution Assay of Nudifloramide Using Nudifloramide-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloramide, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a key downstream metabolite of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) degradation pathway.[1][2][3] Emerging research has identified Nudifloramide as a potential uremic toxin, with elevated levels observed in patients with chronic kidney disease.[4] Furthermore, it acts as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme involved in DNA repair and cellular stress responses.[1][3] Accurate quantification of Nudifloramide in biological matrices is therefore essential for advancing research in nephrology, oncology, and metabolic diseases.
Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis, offering unparalleled accuracy, precision, and specificity.[5][6] This technique utilizes a stable isotope-labeled version of the analyte, in this case, Nudifloramide-d6, as an internal standard (IS). Since the analyte and the IS have nearly identical physicochemical properties, they co-elute chromatographically and experience similar ionization efficiency and matrix effects, allowing for reliable correction of variations during sample preparation and analysis.
This document provides a detailed protocol for the quantification of Nudifloramide in human plasma using a stable isotope dilution assay with this compound.
Relevant Signaling Pathways
To understand the biological context of Nudifloramide, two key pathways are of importance: the NAD+ degradation pathway which is responsible for its formation, and the PARP-1 signaling pathway, which it inhibits.
Figure 1: Simplified NAD+ Degradation Pathway to Nudifloramide.
Figure 2: Nudifloramide Inhibition of PARP-1 Signaling Pathway.
Experimental Protocol
This protocol outlines the procedure for the quantification of Nudifloramide in human plasma samples.
Materials and Reagents
-
Nudifloramide analytical standard (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Pipettes and sterile, disposable tips
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Preparation of Stock and Working Solutions
-
Nudifloramide Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nudifloramide and dissolve in 1 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Nudifloramide Working Standards: Prepare a series of working standards by serially diluting the Nudifloramide stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation
The following workflow details the extraction of Nudifloramide from plasma samples.
Figure 3: Plasma Sample Preparation Workflow.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and may require optimization for your specific instrumentation.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
The following MRM transitions are proposed based on the molecular weight of Nudifloramide (152.15 g/mol ) and this compound. The precursor ion is the protonated molecule [M+H]+. Product ions should be confirmed by direct infusion of standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Nudifloramide | 153.1 | 136.1 | 20 (Optimize) | Quantifier |
| Nudifloramide | 153.1 | 94.1 | 25 (Optimize) | Qualifier |
| This compound | 159.1 | 142.1 | 20 (Optimize) | Internal Std. |
Note: Product ions are predicted based on common fragmentation patterns (e.g., loss of NH3 for 136.1 and loss of the carboxamide group for 94.1). These must be optimized on your specific instrument.
Data Analysis and Quantitative Results
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of Nudifloramide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Assay Performance Characteristics
The following table summarizes the typical performance characteristics of a validated SIDA LC-MS/MS method.
| Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Precision < 20%, Accuracy ± 20% | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Precision < 15%, Accuracy ± 15% | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% (20% at LLOQ) | < 8% |
| Inter-day Precision (%CV) | < 15% (20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5.2% to 6.5% |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | < 12% |
| Recovery | Consistent and reproducible | > 85% |
Conclusion
The stable isotope dilution assay protocol detailed in this application note provides a robust and reliable method for the accurate quantification of Nudifloramide in human plasma. By leveraging the specificity of LC-MS/MS and the corrective capabilities of a deuterated internal standard, this method is well-suited for clinical research and drug development applications requiring high-quality bioanalytical data. Proper method validation is crucial before implementation for sample analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Showing Compound N1-Methyl-2-pyridone-5-carboxamide (FDB023330) - FooDB [foodb.ca]
- 5. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Nudifloramide-d6 for Quantifying PARP Inhibitor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair and the maintenance of genomic stability.[1][2] Inhibitors of PARP (PARPi) have emerged as a significant class of therapeutic agents, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The quantification of PARP inhibitor effects is essential for drug development, pre-clinical research, and clinical monitoring. Nudifloramide, a metabolite of nicotinamide (B372718), has been identified as a PARP inhibitor.[3] Its deuterated analog, Nudifloramide-d6, serves as an ideal internal standard for mass spectrometry-based quantification assays, offering enhanced accuracy and precision.
These application notes provide detailed protocols for utilizing this compound in the quantification of PARP inhibitor effects, including in vitro PARP activity assays and LC-MS/MS methods for inhibitor quantification.
Signaling Pathway: Nicotinamide Metabolism to Nudifloramide
Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-PY), is a metabolic product of nicotinamide. The pathway involves the methylation of nicotinamide to 1-methylnicotinamide, which is then oxidized by aldehyde oxidase (AOX) to form Nudifloramide.[3][4]
Data Presentation: Comparative PARP Inhibitor Potency
The inhibitory potential of Nudifloramide against PARP can be compared with other well-characterized PARP inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| PARP Inhibitor | Target | IC50 (µM) | Reference |
| Nudifloramide | PARP | 8 | [3] |
| Olaparib | PARP1/2 | 0.005 | [5] |
| Rucaparib | PARP1/2 | 0.001 | [5] |
| Talazoparib | PARP1/2 | 0.0006 | [5] |
| Veliparib | PARP1/2 | 0.005 | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro PARP Activity Assay (Colorimetric)
This protocol describes a method to determine the in vitro inhibitory activity of a compound, such as Nudifloramide, on PARP enzyme activity.
Materials:
-
Recombinant PARP1 enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
Activated DNA
-
PARP Assay Buffer
-
Test compounds (e.g., Nudifloramide) and known PARP inhibitors (positive control)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and controls to the desired concentrations in PARP Assay Buffer.
-
Reaction Setup:
-
Add 50 µL of PARP Assay Buffer to each well of the histone-coated microplate.
-
Add 10 µL of the diluted test compounds or controls to the respective wells.
-
Add 10 µL of a mixture of activated DNA and biotinylated NAD+ to each well.
-
Initiate the reaction by adding 10 µL of diluted recombinant PARP1 enzyme to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Quantification of a PARP Inhibitor in Cell Lysates using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a method for the quantification of a target PARP inhibitor in cell lysates, using this compound as an internal standard to ensure accuracy.
Materials:
-
Cell culture reagents
-
Target PARP inhibitor
-
This compound (internal standard)
-
Lysis Buffer (e.g., RIPA buffer)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the target PARP inhibitor for a specified duration.
-
-
Sample Preparation:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using Lysis Buffer.
-
Determine the protein concentration of the cell lysates.
-
To a fixed volume of cell lysate, add a known concentration of this compound in acetonitrile to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the supernatant onto a C18 column.
-
Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for both the target PARP inhibitor and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the target PARP inhibitor to this compound against the concentration of the target PARP inhibitor.
-
Quantify the concentration of the target PARP inhibitor in the cell lysate samples by interpolating their peak area ratios from the standard curve.
-
Conclusion
This compound is a valuable tool for researchers studying PARP inhibitors. Its use as an internal standard in mass spectrometry-based assays provides a high degree of accuracy and reliability for the quantification of PARP inhibitor concentrations in various biological matrices. The protocols outlined in these application notes offer a framework for assessing the in vitro potency of PARP inhibitors and for their precise quantification in cellular models, thereby facilitating research and development in this critical area of cancer therapy.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nudifloramide-d6 Signal Suppression in Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Nudifloramide-d6 as an internal standard in mass spectrometry-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to signal suppression and ensure accurate and reliable quantification of Nudifloramide.
Frequently Asked Questions (FAQs)
Q1: What is Nudifloramide and why is this compound used as an internal standard?
Nudifloramide, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a key metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). Its concentration in biological fluids, such as plasma and serum, is a potential biomarker for chronic kidney disease. This compound is the deuterated analog of Nudifloramide, where six hydrogen atoms have been replaced by deuterium (B1214612). It is used as an internal standard (IS) in quantitative mass spectrometry assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of signal variations caused by matrix effects, leading to more accurate and precise quantification of Nudifloramide.
Q2: I am observing a weak or inconsistent signal for my this compound internal standard. What are the likely causes?
A weak or inconsistent signal for this compound is often indicative of ion suppression, a common phenomenon in mass spectrometry where the ionization of the target analyte is inhibited by co-eluting components from the sample matrix. Key causes include:
-
Matrix Effects: Complex biological samples like plasma contain numerous endogenous compounds (e.g., phospholipids, salts, other metabolites) that can interfere with the ionization of this compound in the MS source.
-
Poor Sample Preparation: Inadequate removal of matrix components during sample preparation is a primary reason for ion suppression. Simple protein precipitation may not be sufficient to eliminate all interfering substances.
-
Chromatographic Co-elution: If this compound co-elutes with a highly abundant and easily ionizable matrix component, it will have to compete for ionization, leading to a suppressed signal.
-
Ion Source Conditions: Suboptimal ion source parameters, such as temperature, gas flows, and voltages, can exacerbate ion suppression.
-
Deuterium Isotope Effect: In some cases, the deuterium labeling in this compound can cause a slight shift in its retention time compared to the unlabeled Nudifloramide. If this shift causes it to elute in a region of greater matrix interference, its signal will be disproportionately suppressed.
Q3: How can I systematically troubleshoot the signal suppression of this compound?
A systematic approach is crucial for identifying and mitigating the root cause of signal suppression. The following workflow can guide your troubleshooting efforts:
Quantitative Data Summary
The concentration of Nudifloramide can vary significantly between healthy individuals and those with chronic kidney disease. Understanding these physiological ranges is crucial for developing a quantitative assay with an appropriate calibration range.
| Population | Nudifloramide (2PY) Plasma Concentration (ng/mL) | Nudifloramide (2PY) Plasma Concentration (µmol/L) | Reference |
| Healthy Volunteers | 59 ± 33 | 0.39 ± 0.22 | [1] |
| Pre-hemodialysis Patients | Mean and SD not specified, but elevated | Elevated | [1] |
| Hemodialysis Patients | Up to 6086 | Up to 40 | [1] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
This protocol allows for the quantitative assessment of ion suppression or enhancement.
Objective: To determine the extent of signal suppression or enhancement for this compound in the sample matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent (e.g., 50:50 methanol:water).
-
Set B (Post-extraction Spike): Process a blank plasma sample (from at least six different sources) through your entire sample preparation procedure. After the final evaporation step, reconstitute the dried extract with the same reconstitution solvent used in Set A, which has been spiked with the same concentration of this compound.
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
The following diagram illustrates the workflow for this experiment:
Protocol 2: Representative LC-MS/MS Method for Nudifloramide Quantification
This protocol provides a starting point for the analysis of Nudifloramide in human plasma. Optimization may be required for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing this compound at the desired concentration (e.g., 100 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see below).
-
Vortex for 15 seconds and transfer to an autosampler vial for injection.
2. LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See table below |
3. MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Declustering Potential (V) |
| Nudifloramide | 153.1 | 136.1 | 25 | 80 |
| Nudifloramide | 153.1 | 94.1 | 35 | 80 |
| This compound | 159.2 | 142.1 | 25 | 80 |
| This compound | 159.2 | 98.1 | 35 | 80 |
Note: The MRM transitions for this compound are predicted based on its structure. These values should be optimized on your specific mass spectrometer.
The relationship between the analyte, internal standard, and potential matrix interferents can be visualized as follows:
References
Technical Support Center: Optimizing Nudifloramide Separation
Welcome to the technical support center for the optimization of Liquid Chromatography (LC) gradients for the separation of Nudifloramide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting LC gradient for Nudifloramide analysis?
A1: A good starting point for developing a separation method for Nudifloramide on a C18 column is a linear gradient. A common initial scouting gradient might be 5-95% acetonitrile (B52724) (ACN) in water (with 0.1% formic acid) over 20 minutes. This allows for the determination of the approximate elution time of Nudifloramide and any impurities.
Q2: My Nudifloramide peak is tailing. What are the common causes and solutions?
A2: Peak tailing for amide compounds like Nudifloramide is a frequent issue. The primary causes include secondary interactions with free silanol (B1196071) groups on the silica-based column packing, incorrect mobile phase pH, or column overload.[1][2][3]
-
Solutions:
-
Mobile Phase pH: Ensure the mobile phase pH is controlled. Adding a small amount of an acidic modifier like formic acid (0.1%) can help to protonate free silanols and reduce peak tailing.
-
Column Choice: Use a column with end-capping or a modern stationary phase designed to minimize silanol interactions.
-
Sample Concentration: Reduce the concentration or injection volume of your sample to avoid overloading the column.[1]
-
Buffer Strength: If using a buffer, ensure its concentration is adequate (typically 10-25 mM) to maintain a consistent pH.[1]
-
Q3: I am observing peak fronting for Nudifloramide. What could be the reason?
A3: Peak fronting is often an indication of column overload or a mismatch between the sample solvent and the initial mobile phase.[1][3] If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of organic solvent), it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
Q4: How can I improve the resolution between Nudifloramide and its related substances or impurities?
A4: Improving resolution requires optimizing several parameters in your LC method.
-
Gradient Slope: A shallower gradient (a slower increase in the percentage of organic solvent over time) will increase the run time but often significantly improves the separation of closely eluting compounds.[4]
-
Mobile Phase: Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or different additives (e.g., trifluoroacetic acid).
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., Phenyl-Hexyl or a different C18 chemistry) can alter the selectivity of the separation.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also affect selectivity.
Q5: What is the purpose of forced degradation studies for Nudifloramide?
A5: Forced degradation studies are crucial in pharmaceutical development to understand the chemical stability of a drug substance.[5] By subjecting Nudifloramide to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products can be generated and identified.[6][7] This information helps in developing a stability-indicating analytical method that can separate the parent drug from all potential degradants, ensuring the safety and efficacy of the final product.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the column; Incorrect mobile phase pH; Column overload.[1][2][3] | Add 0.1% formic acid to the mobile phase; Use an end-capped column; Reduce sample concentration. |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the initial mobile phase; Column overload.[1][3] | Dissolve the sample in the initial mobile phase; Reduce sample concentration. |
| Poor Resolution | Gradient is too steep; Inappropriate mobile phase or column chemistry.[4] | Decrease the gradient slope (slower ramp); Try a different organic modifier or column. |
| Ghost Peaks | Carryover from a previous injection; Contaminated mobile phase.[8] | Implement a needle wash step; Use fresh, high-purity solvents. |
| Baseline Drift | Mobile phase not properly mixed or equilibrated; Contaminated detector. | Ensure mobile phases are well-mixed and degassed; Flush the detector. |
| Split Peaks | Partially clogged frit or column void; Sample solvent incompatibility.[1] | Replace the column or guard column; Ensure the sample is fully dissolved in a compatible solvent. |
Experimental Protocols
Protocol 1: Generic Scouting Gradient for Nudifloramide
This protocol is a starting point for method development.
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detection: UV at 227 nm
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 22.0 | 95 |
| 22.1 | 5 |
| 25.0 | 5 |
Protocol 2: Optimized Gradient for Nudifloramide and Impurity Separation
This protocol is an example of an optimized method after initial scouting runs.
-
Column: C18, 150 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 1 µL
-
Detection: UV at 227 nm
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 40 |
| 25.0 | 75 |
| 27.0 | 95 |
| 29.0 | 95 |
| 29.1 | 10 |
| 35.0 | 10 |
Visualizations
Caption: Workflow for LC gradient optimization.
Caption: Troubleshooting guide for peak tailing.
References
- 1. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. mastelf.com [mastelf.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: development and validation of a stability indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. halocolumns.com [halocolumns.com]
Technical Support Center: Optimizing Nudifloramide-d6 Recovery
Welcome to the technical support center for improving the recovery of Nudifloramide-d6 from biological matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is a deuterated internal standard (IS). Internal standards are crucial in quantitative bioanalysis for improving the accuracy and precision of results.[1] They are compounds with physicochemical properties similar to the analyte of interest (in this case, Nudifloramide) and are added at a known constant concentration to all samples, including calibration standards and quality controls, before processing.[1] The primary role of an IS is to compensate for variability during sample preparation, such as extraction recovery, injection volume inconsistencies, matrix effects, and instrument fluctuations.[1] Therefore, ensuring consistent and adequate recovery of this compound is essential for the reliable quantification of Nudifloramide.
Q2: What are the primary methods for extracting small molecules like this compound from biological matrices?
The most common extraction techniques for small molecules from biological samples like plasma, urine, or tissue are:
-
Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate and remove proteins.[2][3]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4][5] The pH of the aqueous phase is often adjusted to optimize the partitioning of the analyte into the organic phase.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that separates components of a mixture based on their physical and chemical properties.[6] The sample is passed through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte, which is then eluted with a suitable solvent.[6][7]
Q3: How do I choose the best extraction method for this compound?
The choice of extraction method depends on several factors, including the physicochemical properties of Nudifloramide (e.g., polarity, pKa), the nature of the biological matrix (e.g., plasma, urine), the required level of sample cleanup, and the desired analytical sensitivity.[8][9] For amide-containing compounds, which can have a range of polarities, a systematic approach is recommended.
Here is a decision tree to guide your selection:
Q4: How does pH affect the recovery of amide compounds?
Amides are generally considered neutral, being non-basic and non-acidic under physiological conditions.[10] However, the overall charge state of the molecule, which is influenced by other functional groups present, can be affected by pH. For acidic or basic compounds, adjusting the pH of the sample can significantly improve extraction efficiency. For basic compounds, extraction into an organic solvent is favored at a high pH (typically two pH units above their pKa), while acidic compounds are better extracted at a low pH. Although the amide group itself is neutral, pH optimization of the aqueous sample should still be considered during method development for LLE or SPE, as it can influence the solubility and partitioning of the entire molecule and help suppress the ionization of matrix components.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound recovery.
Issue 1: Low or Inconsistent Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Re-evaluate Extraction Method: If using PPT, consider switching to a more selective method like LLE or SPE to improve recovery and reduce matrix effects.[1] 2. Optimize LLE Parameters: Experiment with different organic solvents, adjust the sample pH, and modify the solvent-to-sample volume ratio.[5] 3. Optimize SPE Parameters: Ensure the correct sorbent type (e.g., reversed-phase for non-polar analytes, normal-phase for polar analytes) is used.[7][9] Optimize the conditioning, loading, washing, and elution steps.[9] |
| Analyte Degradation | 1. Assess Stability: Investigate if Nudifloramide is unstable under certain conditions (e.g., exposure to light, oxygen, or heat).[11] 2. Stabilize Sample: If degradation is suspected, consider adding stabilizers, antioxidants, or enzyme inhibitors to the sample, adjusting the pH, or performing extraction steps at low temperatures.[11][12] |
| Protein Binding | 1. Disrupt Protein Binding: For highly protein-bound analytes, the addition of a small amount of acid or base to the precipitation solvent can help dissociate the analyte from matrix proteins. |
| Poor Mixing | 1. Ensure Thorough Mixing: During PPT or LLE, ensure vigorous and consistent mixing (e.g., vortexing) to facilitate complete extraction.[3] |
Issue 2: High Variability in this compound Signal
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | 1. Evaluate Matrix Effects: Conduct a post-extraction spike experiment to determine if ion suppression or enhancement is occurring.[13] This involves comparing the response of the analyte spiked into a post-extracted blank matrix with its response in a neat solution.[13] 2. Improve Sample Cleanup: Use a more rigorous extraction method like SPE to remove interfering matrix components such as phospholipids. 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components.[1] 4. Dilute the Sample: A simple dilution of the sample can often reduce the concentration of interfering components.[1][14] |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure all sample preparation steps, especially volume transfers and mixing times, are performed consistently across all samples. Automation can help reduce human error.[15] |
| Internal Standard Issues | 1. Check IS Purity: Ensure the this compound stock solution is pure and has not degraded.[1] For deuterated standards, check for the presence of the unlabeled analyte.[1] 2. Optimize IS Concentration: The concentration of the IS should be appropriate for the analytical range and should not contribute significantly to the analyte signal. |
Experimental Protocols
Below are generalized protocols for common extraction methods that can be adapted for this compound.
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the appropriate volume of this compound working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (ACN) or methanol (B129727) (MeOH) to the sample.[15] The 3:1 ratio of solvent to sample is a common starting point.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[3]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Aliquot 200 µL of the biological sample (e.g., urine) into a glass tube.
-
Add Internal Standard: Spike the sample with the this compound working solution.
-
pH Adjustment (Optional): Add a buffer to adjust the sample pH to optimize the extraction of Nudifloramide.
-
Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mixing: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at a low speed (e.g., 4,000 rpm) for 5 minutes to separate the aqueous and organic layers.[16]
-
Organic Phase Transfer: Transfer the organic (upper or lower, depending on solvent density) layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
The following diagram illustrates a typical "bind-and-elute" SPE workflow.
-
Sample Pre-treatment: Dilute the biological sample (e.g., plasma) with an appropriate buffer to make it compatible with the SPE procedure and adjust the pH if necessary.[9][17]
-
Column Conditioning: Condition the SPE cartridge by passing a water-miscible organic solvent (e.g., methanol) through it.[9]
-
Equilibration: Equilibrate the cartridge with water or a buffer similar to the sample matrix.[9]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. The analyte and IS will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.
-
Elution: Elute this compound and the analyte of interest from the cartridge using a small volume of a strong organic solvent.
-
Post-Elution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.
Data Presentation
Effective method development involves comparing different extraction conditions. The results should be summarized in a clear, tabular format.
Table 1: Comparison of Extraction Methods for this compound Recovery from Human Plasma
| Extraction Method | Mean Recovery (%) | % RSD (n=6) | Matrix Effect (%) |
| Protein Precipitation (ACN) | 75.2 | 12.5 | 68.3 (Suppression) |
| Protein Precipitation (MeOH) | 81.5 | 10.2 | 75.1 (Suppression) |
| Liquid-Liquid Extraction (MTBE) | 88.9 | 6.8 | 92.4 (Minimal Effect) |
| Solid-Phase Extraction (C18) | 95.3 | 4.1 | 98.7 (Minimal Effect) |
% RSD = Percent Relative Standard Deviation Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in neat solution) x 100
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. rfppl.co.in [rfppl.co.in]
- 5. benthamopen.com [benthamopen.com]
- 6. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. welchlab.com [welchlab.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Nudifloramide-d6 Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting issues during the chromatographic analysis of Nudifloramide-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in analysis?
A1: Nudifloramide, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) degradation.[1][2] The "-d6" designation indicates that it is a deuterated version of Nudifloramide, where six hydrogen atoms have been replaced with deuterium. This isotopically labeled version is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous (non-labeled) Nudifloramide, but its increased mass allows it to be distinguished by the mass spectrometer, ensuring accurate quantification.
Q2: What is chromatographic peak splitting?
A2: Peak splitting is a phenomenon in chromatography where a peak that should be singular and symmetrical (Gaussian) appears as two or more distinct, closely eluting peaks or as a "shouldered" peak.[3][4] This distortion can complicate data integration and compromise the accuracy and reproducibility of quantitative results.[5][6] It can be caused by various chemical, instrumental, or methodological factors.[3][7]
Q3: If only the this compound peak is splitting, what does that suggest?
A3: When only a single peak in a chromatogram splits, the issue is typically related to the specific chemistry of that analyte or its interaction with the chromatographic system, rather than a general system failure.[4][8] Common causes for single-peak splitting include the presence of isomers, on-column degradation, or a mismatch between the sample solvent and the mobile phase.[8][9] If other compounds in the same run exhibit good peak shape, it strongly points away from system-wide issues like a blocked frit or a column void.[4]
Troubleshooting Guide: this compound Peak Splitting
Q4: My this compound peak is split or shouldered, but my analyte peak looks fine. What is the most likely cause?
A4: The most probable cause for peak splitting of a specific compound like Nudifloramide is the presence of atropisomers . Atropisomers are stereoisomers that result from hindered rotation around a single bond. The energy barrier to rotation can be high enough that the different rotational conformations (rotamers) are stable and can be separated by chromatography, especially at lower temperatures.[10][11]
Other potential, though less likely, causes include:
-
Sample Solvent Mismatch: Injecting the standard in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9][12]
-
On-Column Degradation: The compound may be unstable under the analytical conditions.
-
Co-elution with an Isotopic Impurity: A co-eluting species with a similar mass-to-charge ratio could be present.
Caption: Conceptual diagram illustrating how atropisomerism can lead to peak splitting.
Q5: How can I experimentally confirm that atropisomers are the cause of peak splitting?
A5: The definitive method to diagnose issues related to interconverting isomers like atropisomers is to perform a Variable Temperature Chromatography study. The rate of interconversion between atropisomers is temperature-dependent. By analyzing the sample at different column temperatures, you can observe predictable changes in the peak shape.[11]
-
At Low Temperatures: The interconversion is slow, and the isomers are "frozen" in their respective states, often resulting in two well-resolved baseline-separated peaks.[11]
-
At Intermediate Temperatures: The rate of interconversion is on the same timescale as the chromatographic separation. This leads to significant peak broadening and a "plateau" between the two coalescing peaks.[13]
-
At High Temperatures: The interconversion is very fast. The molecule effectively behaves as a single entity, resulting in a single, sharp, averaged peak.[14]
Experimental Protocol: Variable Temperature LC-MS/MS Study
-
System Preparation:
-
Use a validated LC-MS/MS method for this compound. A typical setup might involve a C18 or a mixed-mode column.[15]
-
Ensure the LC system has a reliable column thermostat capable of both heating and cooling.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a weak solvent (e.g., matching the initial mobile phase composition) at a concentration that gives a strong signal-to-noise ratio.
-
-
Analysis Conditions:
-
Set the initial column temperature to a low value (e.g., 10 °C).
-
Equilibrate the system for at least 15-20 minutes to ensure the column temperature is stable.
-
Inject the sample and acquire the chromatogram.
-
Increase the column temperature in increments (e.g., to 25 °C, 40 °C, 60 °C, and 75 °C).
-
Repeat the equilibration and injection steps at each temperature.
-
-
Data Analysis:
-
Carefully examine the peak shape of this compound at each temperature.
-
Plot the chromatograms overlaid to visualize the effect of temperature on peak coalescence.
-
Data Presentation: Expected Results of Temperature Study
| Column Temperature (°C) | Expected Peak Shape Observation | Interpretation |
| 10 °C | Two distinct, partially or fully resolved peaks. | Slow interconversion; isomers are chromatographically separated. |
| 25 °C | Two peaks beginning to merge and broaden. | Interconversion rate is increasing. |
| 40 °C | Broad, shouldered peak or a plateau-like shape. | Coalescence point; interconversion and separation timescales are similar. |
| 60 °C | A single, slightly broad peak. | Fast interconversion; isomers are beginning to average out. |
| 75 °C | A single, sharp, symmetrical peak. | Very fast interconversion; compound elutes as a single averaged entity. |
Q6: How can I solve the peak splitting issue for routine analysis?
A6: Based on the findings from the temperature study, you have two primary strategies: coalesce the peaks into one or fully resolve them. For quantitative analysis, coalescing the peaks is almost always the more robust and practical approach.
Caption: Troubleshooting workflow for this compound peak splitting.
Recommended Solution: Peak Coalescence
-
Increase Column Temperature: The most effective solution is to operate the column at a sufficiently high temperature (e.g., 60-75 °C) to force the rapid interconversion of the atropisomers. This will result in a single, sharp peak that is easy to integrate reliably.[14]
-
Method Re-validation: Ensure that the analyte and internal standard are stable at the elevated temperature and that the retention time and peak shape are consistent.
-
Integration: Adjust the integration parameters in your chromatography data system to correctly process the single, coalesced peak for both Nudifloramide and its deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. GC Troubleshooting—Split Peaks [restek.com]
- 8. acdlabs.com [acdlabs.com]
- 9. peak splitting - Chromatography Forum [chromforum.org]
- 10. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molnar-institute.com [molnar-institute.com]
- 12. support.waters.com [support.waters.com]
- 13. Separation of triphenyl atropisomers of a pharmaceutical compound on a novel mixed mode stationary phase: a case study involving dynamic chromatography, dynamic NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Enhancing Nudifloramide Detection
Welcome to the technical support center for the analysis of Nudifloramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing analytical sensitivity for low-concentration samples and to offer solutions for common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-level Nudifloramide?
A1: Detecting Nudifloramide (N1-methyl-2-pyridone-5-carboxamide) at low concentrations, particularly in complex biological matrices like plasma or urine, presents several challenges.[1] These include matrix effects, where other components in the sample interfere with the ionization process, leading to signal suppression or enhancement.[2][3] Other challenges are high background noise, which can obscure the analyte signal, and potential losses during sample preparation.[4][5]
Q2: Which analytical technique is most suitable for quantifying picomolar to nanomolar concentrations of Nudifloramide?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful analytical tool for the quantification of Nudifloramide in biological matrices.[6] Its high selectivity and sensitivity allow for the detection of Nudifloramide at very low concentrations.[2][6] Optimizing LC-MS/MS parameters, such as ionization source settings and Multiple Reaction Monitoring (MRM) transitions, is critical for achieving the lowest limits of detection.
Q3: How can I improve the signal-to-noise (S/N) ratio for my Nudifloramide measurement?
A3: Improving the signal-to-noise (S/N) ratio is key to enhancing detection limits.[7] This can be achieved by either increasing the analyte signal or decreasing the background noise.[8] Strategies to increase the signal include optimizing sample preparation to concentrate the analyte, improving chromatographic conditions to achieve sharper peaks, and fine-tuning mass spectrometer source parameters for better ionization efficiency.[7][9] Noise reduction can be accomplished by using high-purity solvents, cleaning the MS ion source, and employing digital signal processing techniques like signal averaging or smoothing.[8][10][11]
Q4: What are the most common sources of contamination and background noise in LC-MS/MS analysis?
A4: Common sources of contamination include solvents, reagents, glassware, plasticware, and the sample matrix itself.[9][12] Using LC-MS grade solvents and additives is mandatory to prevent unwanted adduct formation and high background.[9][12] High background noise can also originate from a contaminated LC system or mass spectrometer ion source.[4][5] Regular system cleaning and maintenance are crucial for minimizing noise.[4][13]
Q5: How should I choose an internal standard for Nudifloramide quantification?
A5: An ideal internal standard is a stable, isotopically labeled version of the analyte, such as Nudifloramide-d3 or ¹³C-labeled Nudifloramide. These standards have nearly identical chemical properties and chromatographic behavior to the analyte but are distinguishable by mass spectrometry. This allows them to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification. If an isotopically labeled standard is unavailable, a structural analog with similar physicochemical properties can be used.
Troubleshooting Guides
Issue 1: High Background Noise in LC-MS/MS Chromatogram
Q: I am observing a high, noisy baseline in my chromatogram, which is compromising the detection of low-level Nudifloramide. What are the potential causes and how can I resolve this?
A: High background noise can originate from several sources. A systematic approach is necessary to identify and eliminate the cause.
-
Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium (B1175870) formate).[9][12] HPLC-grade solvents can contain impurities that significantly increase background noise.[9]
-
LC System Contamination: The LC pumps, tubing, or autosampler may be contaminated. Flush the entire system with a strong solvent mixture like isopropanol/water to remove contaminants.[4]
-
Ion Source Contamination: The mass spectrometer's ion source (e.g., ESI probe, capillary) is prone to contamination from non-volatile salts and sample matrix components.[4][13] Regular cleaning of the ion source as per the manufacturer's protocol is essential.[4]
-
Gas Supply Issues: Ensure the nitrogen gas supply for the nebulizer and drying gas is pure. Moisture traps can be installed between the gas generator and the instrument.[3]
-
Improper Source Parameters: Suboptimal drying gas flow or temperature can lead to inefficient desolvation and increased noise.[3][9] Re-optimize these parameters for your specific flow rate and mobile phase composition.
Below is a workflow to troubleshoot high background noise.
Issue 2: Poor Recovery of Nudifloramide During Solid-Phase Extraction (SPE)
Q: My recovery for Nudifloramide is low and inconsistent after using a reversed-phase SPE protocol. What steps can I take to improve it?
A: Low recovery during SPE is a common issue that can often be resolved by optimizing the extraction steps. Nudifloramide is a polar compound, which influences the choice of sorbent and solvents.
-
Sorbent Choice: For a polar analyte like Nudifloramide, a standard C18 sorbent might not provide sufficient retention. Consider using a polymer-based reversed-phase sorbent (e.g., HLB) which offers better retention for polar compounds.[14] Mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms can also offer higher selectivity and cleaner extracts.[15]
-
pH Optimization: The retention of ionizable compounds on reversed-phase sorbents is highly dependent on pH. Nudifloramide has amide and pyridone functional groups. Adjusting the sample pH to suppress ionization (typically 2 pH units away from the pKa) will increase its hydrophobicity and improve retention on the sorbent.[16]
-
Flow Rate: During sample loading, a slow and steady flow rate (e.g., ~1 mL/min) is crucial to allow sufficient interaction time between Nudifloramide and the sorbent.[16] Fast flow rates can lead to analyte breakthrough and poor recovery.[16]
-
Wash Step: The wash solvent must be strong enough to remove interferences but weak enough to not elute the analyte. Titrate the percentage of organic solvent in your wash solution to find the optimal balance.
-
Elution Step: Ensure the elution solvent is strong enough to fully desorb Nudifloramide from the sorbent. If using an ion-exchange mechanism, the elution solvent must contain a component (e.g., acid, base, or high salt concentration) to disrupt the ionic interaction.[15] Using a "soak step," where the elution solvent is left in the cartridge for several minutes before elution, can improve recovery for analytes that are slow to desorb.[15]
The following decision tree can guide the optimization of your SPE method.
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Method for Nudifloramide in Human Plasma
This protocol outlines a general method for achieving low-level detection of Nudifloramide. It should be optimized for your specific instrumentation.
-
Sample Preparation (SPE):
-
Pre-treat 100 µL of plasma by adding an internal standard (Nudifloramide-d3) and precipitating proteins with 300 µL of acetonitrile. Centrifuge to pellet the protein.
-
Dilute the supernatant with 600 µL of water containing 0.1% formic acid.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol (B129727) followed by 1 mL water.
-
Load the diluted sample onto the SPE cartridge at a flow rate of ~1 mL/min.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge thoroughly under vacuum or positive pressure.
-
Elute Nudifloramide with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC Conditions:
-
Column: UPLC BEH C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 2% B
-
2.5 min: 40% B
-
2.6 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 2% B
-
5.0 min: 2% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
MRM Transitions: (To be determined by direct infusion of a Nudifloramide standard. Hypothetical values below)
-
Nudifloramide: Q1: 153.1 -> Q3: 136.1 (Quantifier), Q1: 153.1 -> Q3: 94.1 (Qualifier)
-
Nudifloramide-d3 (IS): Q1: 156.1 -> Q3: 139.1
-
-
Hypothetical Signaling Pathway Modulation
Nudifloramide is known to be a uremic toxin and an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair and cell death. The diagram below illustrates a simplified, hypothetical pathway showing how PARP-1 inhibition could affect downstream cellular processes.
References
- 1. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. organomation.com [organomation.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 12. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 13. pharmpk.com [pharmpk.com]
- 14. jk-sci.com [jk-sci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. news-medical.net [news-medical.net]
Technical Support Center: Nudifloramide-d6 Calibration Curve Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using the Nudifloramide-d6 internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a metabolite of nicotinamide.[1][2][3] this compound is a stable isotope-labeled (SIL) version of Nudifloramide, where six hydrogen atoms have been replaced with deuterium. SIL internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[1] Because this compound is chemically almost identical to the analyte (Nudifloramide), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: What are the common causes of poor calibration curve linearity (low R² value) when using this compound?
A low coefficient of determination (R²) value (e.g., <0.99) suggests that the relationship between the analyte/internal standard response ratio and the concentration is not consistently linear. Common causes include:
-
Pipetting or Dilution Errors: Inaccurate preparation of calibration standards.
-
Inappropriate Concentration Range: The calibration range may be too wide, leading to detector saturation at the high end or poor signal-to-noise at the low end.[4]
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte and/or internal standard.[5]
-
Internal Standard Purity: The this compound standard may contain impurities, including unlabeled Nudifloramide.
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance during the analytical run.[6]
Q3: What is an acceptable R² value for a bioanalytical calibration curve?
While the coefficient of determination (R²) is a commonly used metric, it should not be the sole indicator of a good calibration curve. However, for bioanalytical methods, an R² value of ≥0.99 is generally considered acceptable. It is also crucial to evaluate the residuals of the calibration curve and the accuracy of the back-calculated concentrations of the calibration standards.
Q4: My this compound internal standard response is highly variable between samples. What could be the cause?
Inconsistent internal standard response can significantly impact the accuracy of your results. Potential causes include:
-
Inconsistent Sample Preparation: Variability in extraction recovery or inconsistent addition of the internal standard to each sample.
-
Matrix Effects: Significant differences in the composition of the matrix between samples can lead to varying degrees of ion suppression or enhancement for the internal standard.[2]
-
Instrument Issues: Problems with the autosampler, injector, or mass spectrometer source can lead to inconsistent signal intensity.
-
Internal Standard Stability: Degradation of the this compound in the stock solution or prepared samples.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
| Symptom | Potential Cause | Recommended Action |
| Curve plateaus at high concentrations | Detector saturation. | 1. Narrow the calibration range to lower concentrations.2. Dilute samples that are expected to have high concentrations of Nudifloramide. |
| Poor linearity across the entire range | Inaccurate standard preparation. | 1. Carefully reprepare all calibration standards and the internal standard spiking solution.2. Use calibrated pipettes and ensure proper mixing. |
| Inappropriate weighting factor. | 1. Apply a weighting factor to the regression analysis (e.g., 1/x or 1/x²). This gives less weight to the higher concentration standards, which often have greater variance. | |
| Randomly scattered points | Instrument instability or random errors. | 1. Check for fluctuations in system pressure and temperature.2. Re-inject the calibration standards to check for reproducibility.[6] |
Issue 2: High Variability in this compound Response
| Symptom | Potential Cause | Recommended Action |
| Gradual drift (increase or decrease) in IS response over the run | Change in instrument sensitivity. | 1. Allow the LC-MS system to equilibrate for a longer period before starting the run.2. Clean the mass spectrometer's ion source.3. Intersperse quality control (QC) samples throughout the run to monitor performance. |
| Sporadic, outlier IS responses in a few samples | Sample-specific matrix effects or preparation error.[2] | 1. Re-extract and re-inject the affected samples.2. Investigate the sample matrix for potential interferences.3. Review sample preparation procedures for any deviations. |
| Consistently low IS response in all samples | Error in internal standard concentration. | 1. Verify the concentration of the this compound stock and working solutions.2. Ensure the correct volume of internal standard is being added to each sample. |
Experimental Protocols
Protocol: Generation of a Calibration Curve for Nudifloramide using this compound Internal Standard
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Nudifloramide in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Nudifloramide stock solution to prepare a series of working standards at different concentrations (e.g., 8-10 non-zero standards) that cover the expected concentration range of the unknown samples.
-
-
Preparation of Internal Standard Working Solution:
-
Dilute the this compound stock solution to a constant concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.
-
-
Sample Preparation:
-
To a fixed volume of each calibration standard, quality control (QC) sample, and unknown sample, add a constant volume of the internal standard working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Analyze the samples using a validated LC-MS/MS method with optimized parameters for Nudifloramide and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for Nudifloramide and this compound.
-
Calculate the peak area ratio (Nudifloramide area / this compound area) for each standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Apply a linear regression with appropriate weighting to fit the data.
-
Determine the concentration of Nudifloramide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
Table 1: Typical Acceptance Criteria for a Bioanalytical Calibration Curve
| Parameter | Acceptable Range | Reference |
| Coefficient of Determination (R²) | ≥ 0.99 | |
| Calibration Standard Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ) | |
| Calibration Standard Precision | ≤15% Coefficient of Variation (CV) (≤20% for LLOQ) | |
| Number of Standards | A minimum of 6-8 non-zero standards | General Practice |
Mandatory Visualizations
Caption: Experimental workflow for Nudifloramide quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for Nudifloramide (HMDB0004193) [hmdb.ca]
- 3. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. N1-Methyl-2-pyridone-5-carboxamide | C7H8N2O2 | CID 69698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bipm.org [bipm.org]
Validation & Comparative
This guide provides a comparative analysis of Nudifloramide (also known as N-methyl-2-pyridone-5-carboxamide or 2PY) and two other significant uremic toxins: Indoxyl Sulfate (IS) and p-Cresyl Sulfate (pCS). Uremic toxins are compounds that accumulate in the body due to impaired kidney function and contribute to the pathophysiology of Chronic Kidney Disease (CKD). This document is intended for researchers, scientists, and drug development professionals, offering a summary of their properties, biological effects, and the experimental methods used to study them.
Executive Summary
Indoxyl Sulfate and p-Cresyl Sulfate are protein-bound toxins originating from the gut microbiota's metabolism of dietary amino acids. They are well-documented mediators of cardiovascular and renal damage, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which leads to inflammation and oxidative stress. In contrast, Nudifloramide is a water-soluble metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) degradation. Its toxicity is thought to be mediated by the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and genomic stability. While substantial research exists on the individual toxicities of IS and pCS, direct quantitative comparisons with Nudifloramide are currently lacking in the scientific literature.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key characteristics of Nudifloramide, Indoxyl Sulfate, and p-Cresyl Sulfate based on available data.
Table 1: General and Physicochemical Properties of Selected Uremic Toxins
| Property | Nudifloramide (2PY) | Indoxyl Sulfate (IS) | p-Cresyl Sulfate (pCS) |
| Alternate Names | N-methyl-2-pyridone-5-carboxamide | 3-Indoxylsulfate | p-Cresol sulfate, 4-Methylphenyl sulfate |
| Origin | Endogenous metabolism (NAD+ degradation) | Gut microbiota (Tryptophan metabolism)[1][2] | Gut microbiota (Tyrosine, Phenylalanine metabolism)[2] |
| Molecular Formula | C₇H₈N₂O₂[3] | C₈H₇NO₄S | C₇H₈O₄S |
| Molecular Weight | 152.15 g/mol [3] | 213.21 g/mol | 188.20 g/mol |
| Water Solubility | High[4][5] | Moderate | Moderate |
| Protein Binding | Non-protein-bound[4][5] | High (>90%)[1][2] | High (>90%)[1][2] |
Table 2: Plasmatic Concentrations in Health and Uremia
| Toxin | Normal Plasma Concentration (µmol/L) | Uremic Plasma Concentration (µmol/L) |
| Nudifloramide (2PY) | 9.01 ± 4.47[5] | 26.42 ± 21.56 (up to 51.26 ± 23.60)[5] |
| Indoxyl Sulfate (IS) | ~1.8 | Up to ~180 |
| p-Cresyl Sulfate (pCS) | ~10 | Up to ~230 |
Note: Values for Indoxyl Sulfate and p-Cresyl Sulfate are approximate and can vary significantly between studies.
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of these uremic toxins are mediated through distinct signaling pathways.
Indoxyl Sulfate and p-Cresyl Sulfate: Aryl Hydrocarbon Receptor (AhR) Pathway
Both Indoxyl Sulfate and p-Cresyl Sulfate are potent activators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] Upon binding, the AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.[7] The activation of this pathway in endothelial cells, vascular smooth muscle cells, and immune cells leads to increased production of reactive oxygen species (ROS), pro-inflammatory cytokines, and pro-thrombotic factors, contributing to endothelial dysfunction, atherosclerosis, and cardiovascular disease.[7][8]
Nudifloramide: PARP-1 Inhibition Pathway
Nudifloramide has been identified as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5] PARP-1 is a key enzyme in the DNA damage response, crucial for repairing single-strand breaks. By inhibiting PARP-1, Nudifloramide may impair DNA repair mechanisms. While short-term inhibition of PARP-1 can be protective in certain acute stress conditions by preserving cellular NAD+ pools, chronic inhibition can lead to genomic instability.[5] The accumulation of Nudifloramide in uremic patients could therefore contribute to cellular dysfunction and toxicity through the persistent inhibition of PARP-1.[4][5]
Experimental Protocols
The following are representative protocols for assessing the cytotoxic effects of uremic toxins on endothelial cells, a key target in uremic vasculopathy.
Cell Viability Assessment using MTT Assay
This protocol outlines a method to determine the effect of uremic toxins on the viability of Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture: HUVECs are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors, at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Toxin Exposure: The culture medium is replaced with a serum-free medium containing various concentrations of Nudifloramide, Indoxyl Sulfate, or p-Cresyl Sulfate for 24-48 hours. A vehicle control (e.g., PBS or DMSO) is also included.
-
MTT Incubation: After the exposure period, 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis of AhR Pathway Activation
This protocol describes a method to detect the upregulation of CYP1A1, a downstream target of the AhR pathway, in response to uremic toxin exposure.
-
Cell Culture and Treatment: HUVECs are grown in 6-well plates to near confluence and then treated with Indoxyl Sulfate or p-Cresyl Sulfate at relevant concentrations for 6-24 hours.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) per sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for CYP1A1. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Conclusion
Nudifloramide, Indoxyl Sulfate, and p-Cresyl Sulfate are uremic toxins with distinct origins and proposed mechanisms of toxicity. While Indoxyl Sulfate and p-Cresyl Sulfate exert their detrimental effects primarily through the activation of the AhR signaling pathway, Nudifloramide is thought to act via the inhibition of PARP-1. The well-established roles of IS and pCS in promoting oxidative stress and inflammation highlight them as key therapeutic targets in mitigating the cardiovascular complications of CKD. The toxicological profile of Nudifloramide is less characterized, and a recent study has even suggested potential anti-fibrotic effects, challenging its classification solely as a harmful uremic toxin.[10] Further research, particularly direct comparative studies, is imperative to fully elucidate the relative contributions of these and other uremic toxins to the uremic syndrome and to develop targeted therapeutic strategies.
References
- 1. The Uremic Toxicity of Indoxyl Sulfate and p-Cresyl Sulfate: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics to Identify Unclassified Uremic Toxins: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Methyl-2-pyridone-5-carboxamide | C7H8N2O2 | CID 69698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Uremic toxins mediate kidney diseases: the role of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular and Cellular Mechanisms that Induce Arterial Calcification by Indoxyl Sulfate and P-Cresyl Sulfate [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]
Nudifloramide vs. Established PARP Inhibitors: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biochemical properties of the naturally occurring PARP inhibitor Nudifloramide with clinically approved PARP inhibitors. This report provides supporting experimental data and detailed methodologies for key comparative assays.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This guide provides a comparative overview of Nudifloramide, a naturally occurring PARP inhibitor, against several clinically approved and late-stage investigational PARP inhibitors, including Olaparib, Rucaparib, Niraparib (B1663559), Talazoparib, and Veliparib. While Nudifloramide's therapeutic potential in oncology remains largely unexplored, its intrinsic PARP inhibitory activity warrants a comparative analysis against established drugs in the same class.
Mechanism of Action: A Shared Target
PARP inhibitors primarily function by blocking the enzymatic activity of PARP proteins, which are crucial for the repair of single-strand DNA breaks (SSBs). The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more lethal double-strand breaks (DSBs). In cancer cells with defective homologous recombination repair (HRR), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1][2] A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, creating a cytotoxic PARP-DNA complex that further disrupts DNA replication and transcription.[3]
Caption: General mechanism of PARP inhibition leading to synthetic lethality in HRR-deficient cells.
Comparative Analysis of PARP Inhibitors
This section details the available data for Nudifloramide and provides a comparative analysis with established PARP inhibitors.
Nudifloramide (N-methyl-2-pyridone-5-carboxamide)
Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a metabolite of nicotinamide (B372718) (a form of vitamin B3).[4] It has been identified as a uremic toxin, and notably, it exhibits inhibitory activity against PARP-1.[5][6]
Quantitative Data:
| Parameter | Value | Reference |
| Target | PARP-1 | [5][6] |
| IC50 | 8 µM | [5][6] |
Current Status: The existing literature primarily focuses on the biochemical and toxicological aspects of Nudifloramide. There is a lack of published preclinical or clinical studies evaluating its efficacy as an anti-cancer agent. Its lower potency (in the micromolar range) compared to clinically approved PARP inhibitors (in the nanomolar range) may be a limiting factor for its therapeutic development.
Clinically Approved and Investigational PARP Inhibitors
The following tables summarize the key characteristics and preclinical potency of several well-established PARP inhibitors.
Table 1: General Characteristics of Selected PARP Inhibitors
| Inhibitor | Developer/Marketer | FDA Approved Indications (Selected) |
| Olaparib (Lynparza) | AstraZeneca/MSD | Ovarian, Breast, Pancreatic, Prostate Cancer[7][8] |
| Rucaparib (Rubraca) | Clovis Oncology | Ovarian, Prostate Cancer[9][10] |
| Niraparib (Zejula) | GlaxoSmithKline | Ovarian Cancer[6][11] |
| Talazoparib (Talzenna) | Pfizer | Breast, Prostate Cancer[12][13] |
| Veliparib (ABT-888) | AbbVie | Not FDA approved (investigational)[3][4] |
Table 2: Comparative Preclinical Potency of PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping Potency (Relative to Olaparib) |
| Olaparib | 1-5 | 1-5 | 1x |
| Rucaparib | 1.1 | 0.4 | ~1x |
| Niraparib | 3.8 | 2.1 | ~2x[7] |
| Talazoparib | 0.57 | 0.3 | ~100x[14] |
| Veliparib | 5.2 | 2.9 | ~0.1x |
| Nudifloramide | 8000 | N/A | N/A |
Note: IC50 values are compiled from various sources and can vary based on assay conditions. PARP trapping potency is an approximation based on published preclinical data.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
PARP Activity Assay (ELISA-based)
This assay quantifies the enzymatic activity of PARP by detecting the amount of poly(ADP-ribose) (PAR) generated.
Caption: Workflow for a typical ELISA-based PARP activity assay.
Methodology:
-
Plate Coating: Coat a 96-well plate with histones and incubate overnight.
-
Blocking: Wash the plate and block with a blocking buffer to prevent non-specific binding.
-
Reaction: Add PARP enzyme, the test inhibitor (e.g., Nudifloramide or other PARP inhibitors at various concentrations), and NAD+ to the wells. Incubate to allow the PARP reaction to proceed.
-
Detection: Wash the plate and add a primary antibody that recognizes PAR. Following another wash, add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Readout: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at a specific wavelength (e.g., 450 nm). The signal intensity is proportional to the amount of PAR produced and inversely proportional to the inhibitor's potency.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.[15][16]
Caption: Principle of a fluorescence polarization-based PARP trapping assay.
Methodology:
-
Reaction Setup: In a microplate, combine a fluorescently labeled DNA oligonucleotide, PARP enzyme, and the test inhibitor.
-
Reaction Initiation: Add NAD+ to initiate the auto-PARylation reaction.
-
Measurement: Measure the fluorescence polarization (FP). In the absence of a trapping inhibitor, PARP will auto-PARylate and dissociate from the DNA, resulting in a low FP signal. A potent trapping inhibitor will prevent this dissociation, leading to a sustained high FP signal.
Cell Viability Assay (MTT/XTT)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[13][17]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the PARP inhibitors for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the number of viable cells.
DNA Damage Assay (γH2AX Foci Formation)
This immunofluorescence-based assay detects the formation of γH2AX, a marker for DNA double-strand breaks.[1][2]
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with PARP inhibitors.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DNA double-strand breaks.
Conclusion
Nudifloramide is a naturally occurring molecule with demonstrated PARP-1 inhibitory activity. However, its potency is significantly lower than that of clinically approved PARP inhibitors. The lack of preclinical and clinical data on Nudifloramide in the context of cancer therapy makes it difficult to draw direct comparisons regarding its therapeutic potential.
In contrast, the established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have well-characterized mechanisms of action, potent anti-cancer activity in preclinical models, and have demonstrated significant clinical benefit in various cancer types, leading to their regulatory approval. These inhibitors exhibit differences in their potency, PARP trapping efficiency, and clinical profiles, which are important considerations for their therapeutic application. Future research could explore the potential of Nudifloramide as a scaffold for the development of novel PARP inhibitors or investigate its role in other biological processes. For now, the established PARP inhibitors remain the cornerstone of PARP-targeted cancer therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. [PDF] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. MTT assay protocol | Abcam [abcam.com]
Nudifloramide vs. Creatinine: A Comparative Analysis of Biomarkers for Uremia Severity
A comprehensive guide for researchers and drug development professionals on the predictive value of nudifloramide (B29282) and creatinine (B1669602) in assessing the severity of uremia.
The accurate assessment of uremia severity is critical for the management of patients with chronic kidney disease (CKD). For decades, serum creatinine has been the cornerstone for estimating renal function and, by extension, the degree of uremia. However, the limitations of creatinine have prompted a search for more reliable biomarkers. This guide provides a detailed comparison of nudifloramide, an emerging uremic toxin, and the traditional biomarker, creatinine, in their capacity to predict uremia severity, supported by available experimental data and methodologies.
Introduction to the Biomarkers
Creatinine is a metabolic byproduct of creatine (B1669601) phosphate (B84403) in muscle tissue, and it is primarily eliminated from the body by glomerular filtration.[1][2] Its accumulation in the blood is a well-established indicator of reduced kidney function.[1][3] However, serum creatinine levels can be influenced by non-renal factors such as muscle mass, age, sex, and diet, which can limit its accuracy as a standalone marker of uremia severity.[4][5][6]
Nudifloramide , also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a major metabolite of nicotinamide-adenine dinucleotide (NAD) degradation.[7] It is classified as a uremic toxin and its concentration in the blood rises significantly in patients with chronic renal failure due to decreased renal excretion.[7][8] There is growing evidence suggesting that nudifloramide may not only be a marker of declining kidney function but also a contributor to the toxic manifestations of uremia.[9]
Comparative Data on Biomarker Levels
The following table summarizes the reported concentrations of creatinine and nudifloramide in healthy individuals and patients with uremia or chronic renal failure. It is important to note that these values are compiled from different studies and direct comparative investigations are lacking.
| Biomarker | Healthy Individuals | Patients with Uremia/Chronic Renal Failure | Fold Increase (Approx.) |
| Creatinine | 0.6 to 1.2 mg/dL (males)[1] | Can exceed 10 mg/dL | >10 |
| 0.5 to 1.1 mg/dL (females)[1] | |||
| Nudifloramide (2PY) | 1.37 ± 0.68 mg/L (in renal tissues)[7] | 4.02 ± 3.28 mg/L (average in uremia)[7] | ~3-6 |
| Up to 7.80 ± 3.59 mg/L (in severe cases)[7] |
Experimental Protocols
Measurement of Creatinine in Serum/Plasma
The most common method for creatinine measurement is the Jaffe reaction, which can be performed using kinetic or endpoint assays.[5][10]
Principle: Creatinine reacts with alkaline picrate (B76445) to form a colored complex. The rate of color formation is proportional to the creatinine concentration.[11]
Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Centrifuge at 1000-1300 x g for 10 minutes.
-
Separate the serum and store at -20°C or colder if not analyzed immediately.
Assay Procedure (Kinetic Method):
-
A serum sample is mixed with an alkaline picrate solution.
-
The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 510 nm) at two-time points (e.g., 20 and 80 seconds).
-
The rate of change in absorbance is used to calculate the creatinine concentration against a known standard.
Measurement of Nudifloramide (2PY) in Plasma
Nudifloramide is typically measured using high-performance liquid chromatography (HPLC).
Principle: This method separates nudifloramide from other plasma components, allowing for its specific quantification.
Sample Preparation:
-
Collect whole blood in heparinized tubes.
-
Centrifuge to separate the plasma.
-
Plasma samples can be deproteinized, for example, by adding perchloric acid, followed by centrifugation.
-
The supernatant is then neutralized.
HPLC Procedure:
-
The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
A mobile phase (e.g., a mixture of buffer and an organic solvent like methanol) is used to elute the compounds.
-
Detection is typically performed using a UV detector at a specific wavelength.
-
The concentration of nudifloramide is determined by comparing its peak area to that of a known standard.
Logical and Metabolic Pathways
The following diagrams illustrate the relationship between renal function, the accumulation of these biomarkers, and the progression to uremia, as well as the metabolic origin of nudifloramide.
Discussion and Future Directions
Creatinine has long served as a practical and readily available biomarker for monitoring kidney function. Its strong inverse correlation with the glomerular filtration rate (GFR) makes it a valuable tool for diagnosing and staging chronic kidney disease.[11][12] However, its limitations, particularly its dependence on muscle mass and the potential for delayed elevation in early stages of kidney damage, can reduce its sensitivity as a precise predictor of uremia severity.[4][10]
Nudifloramide, on the other hand, is emerging as a biomarker that may offer more than just an indication of reduced renal clearance. As a uremic toxin, its accumulation is directly linked to the pathophysiological state of uremia.[8] Studies have shown a direct correlation between serum nudifloramide concentrations and serum creatinine, and a negative correlation with creatinine clearance, confirming its association with declining kidney function.[9] Furthermore, its potential to inhibit enzymes like poly(ADP-ribose) polymerase-1 (PARP-1) suggests a direct role in the cellular dysfunction seen in uremia.[9]
This direct involvement in uremic toxicity suggests that nudifloramide could potentially be a more specific indicator of the severity of the uremic state, rather than just the decline in filtration function. However, current research is limited. There is a clear need for prospective, longitudinal studies that directly compare the predictive power of nudifloramide and creatinine for clinical outcomes and symptom severity in patients with uremia. Such studies should also explore the utility of a multi-biomarker panel, potentially combining creatinine, nudifloramide, and other uremic toxins, to provide a more comprehensive and accurate assessment of uremia severity.
References
- 1. BUN and Creatinine - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Urea and creatinine concentration, the urea:creatinine ratio [acutecaretesting.org]
- 4. Limitations of serum creatinine as a marker of renal function | SAS Publisher [saspublishers.com]
- 5. saspublishers.com [saspublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of the limitations of current biomarkers in acute kidney injury clinical practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers in chronic kidney disease, from kidney function to kidney damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Kidney Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
